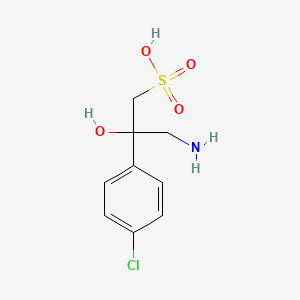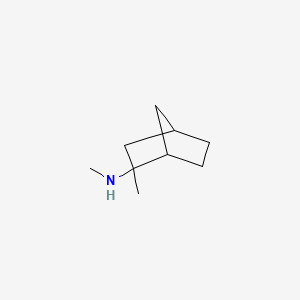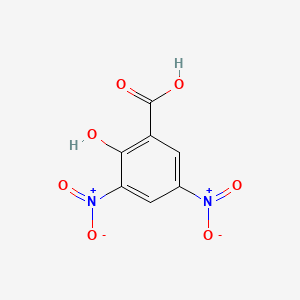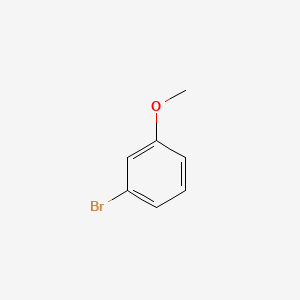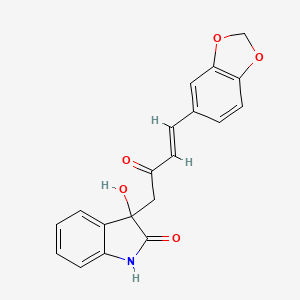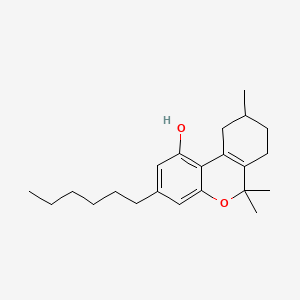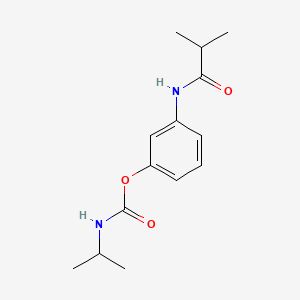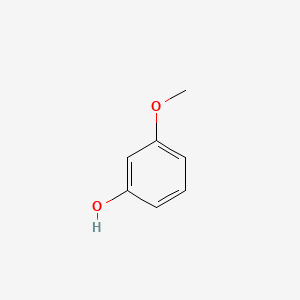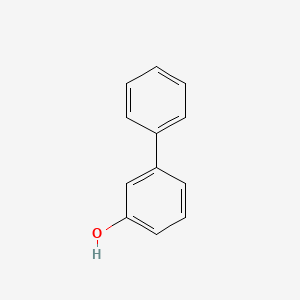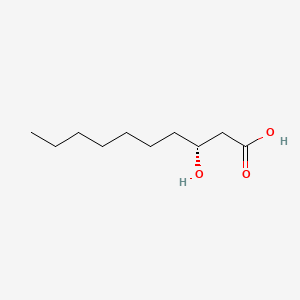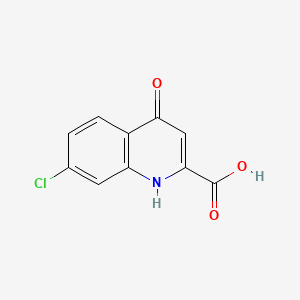
7-Chlorokynurensäure
Übersicht
Beschreibung
7-Chlorokynurensäure ist eine Werkzeugverbindung, die als potenter und selektiver kompetitiver Antagonist der Glycin-Stelle des N-Methyl-D-Aspartat-Rezeptors wirkt. Sie erzeugt ketaminähnliche, schnelle antidepressive Wirkungen in Tiermodellen der Depression . this compound kann die Blut-Hirn-Schranke nicht überwinden, was sie für den klinischen Einsatz ungeeignet macht .
Wissenschaftliche Forschungsanwendungen
7-Chlorokynurenic acid has several scientific research applications:
Chemistry: Used as a tool compound to study the glycine site of the N-methyl-D-aspartate receptor.
Biology: Investigated for its effects on neurotransmitter systems and synaptic plasticity.
Medicine: Studied for its potential antidepressant effects and its role in modulating glutamate neurotransmission.
Industry: Limited industrial applications due to its primary use in research.
Wirkmechanismus
Target of Action
7-Chlorokynurenic acid (7-CKA) is a potent and selective competitive antagonist of the glycine site of the NMDA receptor . The NMDA receptor is a critical player in synaptic plasticity, a cellular mechanism for learning and memory.
Mode of Action
7-CKA acts by competitively antagonizing the glycine site of the NMDA receptor . This means it binds to the glycine site, preventing glycine from activating the receptor, thereby inhibiting the receptor’s function. In addition to this, 7-CKA also acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles , an action that it mediates via competitive blockade of vesicular glutamate transporters .
Biochemical Pathways
The antagonism of the NMDA receptor by 7-CKA leads to a decrease in the activity of the receptor, which can result in various downstream effects. For instance, it has been found to produce ketamine-like rapid antidepressant effects in animal models of depression . It also regulates hippocampal microRNA expressions involved in TrkB-ERK/Akt signaling pathways .
Pharmacokinetics
7-CKA is unable to cross the blood-brain-barrier, which limits its bioavailability and clinical use . To overcome this limitation, a centrally-penetrant prodrug of 7-CKA, 4-chlorokynurenine (AV-101), has been developed for use in humans .
Result of Action
The molecular and cellular effects of 7-CKA’s action include rapid antidepressant-like effects in animal models of depression . It also mediates 15 common miRNAs via TrkB-ERK/Akt pathways . These miRNAs might participate in the rapid-acting molecular mechanism of the antidepressant action of 7-CKA .
Biochemische Analyse
Biochemical Properties
7-Chlorokynurenic acid acts as a potent and selective competitive antagonist of the glycine site of the NMDA receptor . In addition to antagonizing the NMDA receptor, 7-Chlorokynurenic acid also acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters .
Cellular Effects
7-Chlorokynurenic acid produces rapid antidepressant-like effects in animal models of depression . It does this by regulating hippocampal microRNA expressions involved in TrkB-ERK/Akt signaling pathways .
Molecular Mechanism
The molecular mechanism of 7-Chlorokynurenic acid involves its action as a potent and selective competitive antagonist of the glycine site of the NMDA receptor . It also acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles, an action that it mediates via competitive blockade of vesicular glutamate transporters .
Dosage Effects in Animal Models
The effects of 7-Chlorokynurenic acid vary with different dosages in animal models
Metabolic Pathways
7-Chlorokynurenic acid is involved in the kynurenine pathway of tryptophan metabolism . This pathway generates neuro-active compounds that can interact with neurotransmitters receptors in the central nervous system .
Transport and Distribution
7-Chlorokynurenic acid is rapidly shuttled into the brain by the large neutral amino acid transporter of the blood–brain barrier . It is unable to cross the blood-brain-barrier on its own .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von 7-Chlorokynurensäure beinhaltet typischerweise die Chlorierung von Kynurensäure. Die Reaktionsbedingungen umfassen häufig die Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid bei kontrollierten Temperaturen .
Industrielle Produktionsverfahren
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Chlorokynurensäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können ihre funktionellen Gruppen modifizieren und ihre Aktivität verändern.
Substitution: Halogensubstitutionsreaktionen können auftreten, was zur Bildung verschiedener Analoga führt.
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die jeweils unterschiedliche biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Werkzeugverbindung verwendet, um die Glycin-Stelle des N-Methyl-D-Aspartat-Rezeptors zu untersuchen.
Biologie: Untersucht auf ihre Auswirkungen auf Neurotransmittersysteme und synaptische Plastizität.
Medizin: Untersucht auf ihre potenziellen antidepressiven Wirkungen und ihre Rolle bei der Modulation der Glutamat-Neurotransmission.
Industrie: Eingeschränkte industrielle Anwendungen aufgrund ihrer primär in der Forschung verwendeten Einsatz.
Wirkmechanismus
This compound übt ihre Wirkung aus, indem sie als kompetitiver Antagonist an der Glycin-Stelle des N-Methyl-D-Aspartat-Rezeptors wirkt. Diese Wirkung hemmt die Aktivität des Rezeptors, was zu einer verringerten exzitatorischen Neurotransmission führt. Zusätzlich wirkt sie als potenter Inhibitor der Wiederaufnahme von Glutamat in synaptische Vesikel, vermittelt durch eine kompetitive Blockade von vesikulären Glutamattransportern .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Kynurensäure: Ein weiterer Antagonist des N-Methyl-D-Aspartat-Rezeptors, jedoch mit unterschiedlichen Bindungseigenschaften.
5,7-Dichlorokynurensäure: Ein Derivat mit ähnlichen antagonistischen Eigenschaften, jedoch unterschiedlicher Potenz.
Xanthurensäure: Eine strukturell verwandte Verbindung mit unterschiedlichen biologischen Aktivitäten.
Einzigartigkeit
7-Chlorokynurensäure ist einzigartig aufgrund ihrer hohen Selektivität und Potenz als Glycin-Stelle-Antagonist. Ihre Unfähigkeit, die Blut-Hirn-Schranke zu überwinden, begrenzt ihre klinische Anwendung, macht sie aber zu einem wertvollen Werkzeug für die Forschung .
Eigenschaften
IUPAC Name |
7-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVRVFHMOSAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042568 | |
| Record name | 7-Chlorokynurenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18000-24-3 | |
| Record name | 7-Chlorokynurenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18000-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chlorokynurenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018000243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18000-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chlorokynurenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-4-hydroxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-CHLOROKYNURENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7936QON2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


